N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a 3-chlorophenyl group, and a 6-methoxypyridazinyl group. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group is attached through a nucleophilic aromatic substitution reaction, using a suitable chlorinated precursor.
Attachment of the 6-Methoxypyridazinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its interactions with cellular receptors and enzymes, which can provide insights into its potential therapeutic uses.
Medicine
In medicine, it is explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylic acid: The carboxylic acid group can lead to different chemical properties and biological interactions.
Uniqueness
The presence of both the 3-chlorophenyl and 6-methoxypyridazinyl groups in N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide makes it unique, as these groups can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H19ClN4O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-6-5-15(20-21-16)22-9-7-12(8-10-22)17(23)19-14-4-2-3-13(18)11-14/h2-6,11-12H,7-10H2,1H3,(H,19,23) |
InChI Key |
RASDYJACDJIHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.